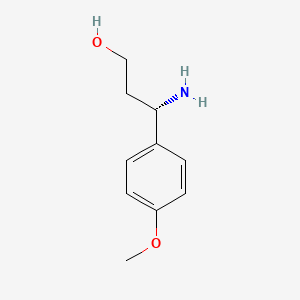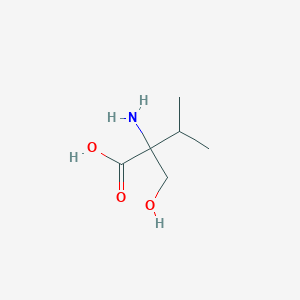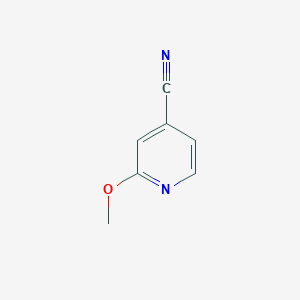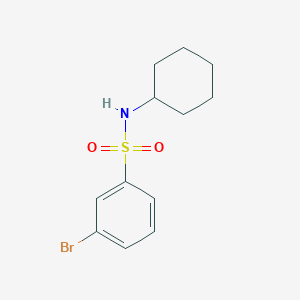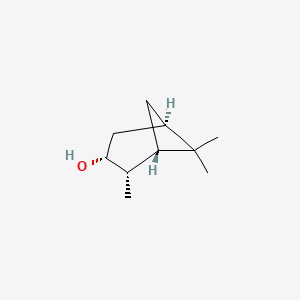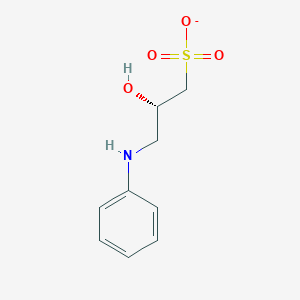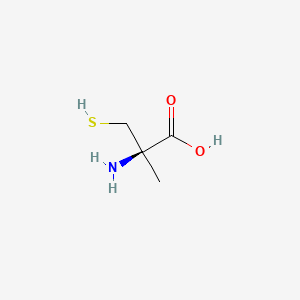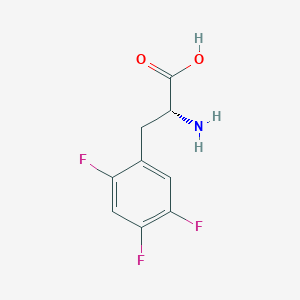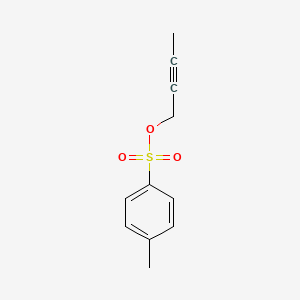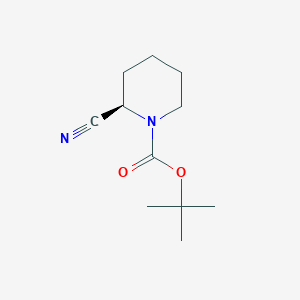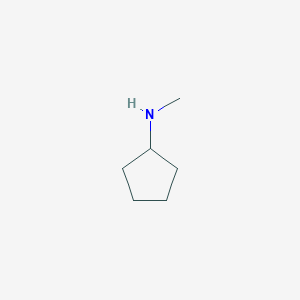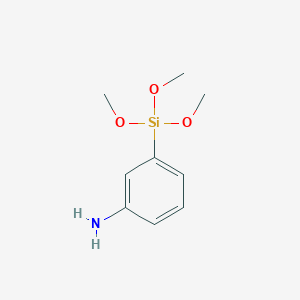
m-AMINOPHENYLTRIMETHOXYSILANE
Overview
Description
m-Aminophenyltrimethoxysilane is an organosilane compound with the chemical formula C9H15NO3Si. It is a versatile chemical used in various applications, particularly in surface modification and as a coupling agent. The compound is known for its ability to form strong bonds with both organic and inorganic materials, making it valuable in the development of advanced materials and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions: m-Aminophenyltrimethoxysilane can be synthesized through a reaction between aniline and trimethoxysilane. The process typically involves the following steps:
Reaction Setup: Aniline is reacted with trimethoxysilane in the presence of a catalyst, such as hydrochloric acid.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure optimal yield. The mixture is heated to around 60-80°C and stirred for several hours.
Purification: The resulting product is purified through distillation or recrystallization to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors and continuous processing techniques. The reaction parameters are optimized to maximize yield and minimize impurities. The use of automated systems ensures consistent quality and efficient production.
Chemical Reactions Analysis
Types of Reactions: m-Aminophenyltrimethoxysilane undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and methanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Substitution: Nucleophiles such as halides or other amines.
Major Products:
Hydrolysis: Silanols and methanol.
Condensation: Siloxane-linked polymers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
m-Aminophenyltrimethoxysilane has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of hybrid organic-inorganic materials. It enhances the adhesion between different phases in composite materials.
Biology: Employed in the functionalization of biomolecules and surfaces for biosensor development.
Medicine: Utilized in drug delivery systems and as a surface modifier for medical implants to improve biocompatibility.
Industry: Applied in the production of coatings, adhesives, and sealants. It improves the durability and performance of these materials.
Mechanism of Action
The mechanism of action of m-aminophenyltrimethoxysilane involves its ability to form strong covalent bonds with both organic and inorganic substrates. The amino group can react with various functional groups, while the methoxysilane groups can hydrolyze and condense to form siloxane networks. This dual reactivity allows it to act as a bridge between different materials, enhancing their properties and performance.
Comparison with Similar Compounds
p-Aminophenyltrimethoxysilane: Similar structure but with the amino group in the para position.
Phenyltrimethoxysilane: Lacks the amino group, used primarily for surface modification.
Aminopropyltrimethoxysilane: Contains a propyl chain instead of a phenyl group.
Uniqueness: m-Aminophenyltrimethoxysilane is unique due to the presence of both an amino group and a phenyl ring, which provides specific reactivity and compatibility with a wide range of materials. This makes it particularly valuable in applications requiring strong adhesion and chemical stability.
Properties
IUPAC Name |
3-trimethoxysilylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3Si/c1-11-14(12-2,13-3)9-6-4-5-8(10)7-9/h4-7H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTRNELCZAZKRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C1=CC=CC(=C1)N)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431182 | |
| Record name | m-AMINOPHENYLTRIMETHOXYSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70411-42-6 | |
| Record name | m-AMINOPHENYLTRIMETHOXYSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,10-dioxatricyclo[7.1.0.04,6]decane](/img/structure/B1588372.png)
